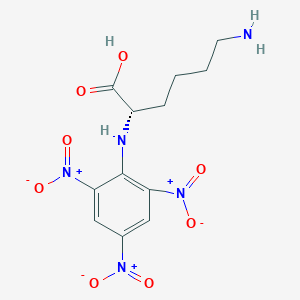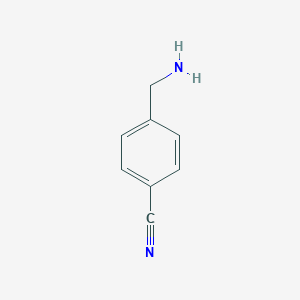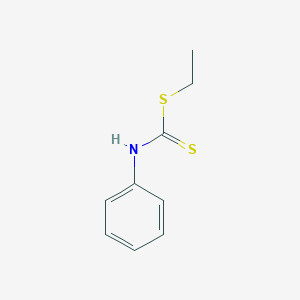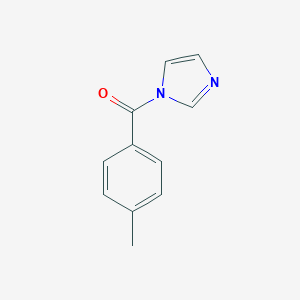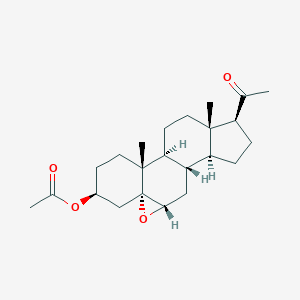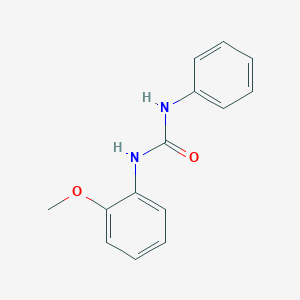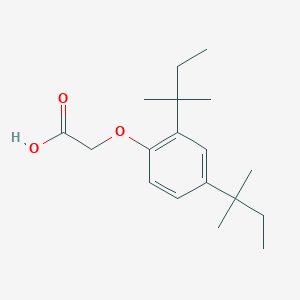
Indium sulfide (In2S3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium sulfide (In2S3) is an inorganic compound with the formula In2S3 . It is known for its “rotten egg” odor characteristic of sulfur compounds and produces hydrogen sulfide gas when reacted with mineral acids . It has three different structures known as yellow α-In2S3, red β-In2S3, and γ-In2S3 . The red β-In2S3 is considered the most stable form at room temperature .
Synthesis Analysis
In2S3 can be synthesized using various methods. One method involves a reaction of sodium sulfide with indium chloride at atmospheric pressure and room temperature conditions . Another method uses a template-free and surfactant-less hydrothermal process at 150 °C .Molecular Structure Analysis
In2S3 features tetrahedral In (III) centers linked to four sulfido ligands . It has three polymorphs: α-In2S3 has a defect cubic structure, β-In2S3 has a defect spinel structure, and γ-In2S3 has a layered structure .Chemical Reactions Analysis
Indium sulfide reacts with oxygen to form indium oxide and sulfur dioxide . It also reacts with water to form hydrogen sulfide and indium hydroxide .Physical And Chemical Properties Analysis
In2S3 is a nontoxic III–VI group semiconductor with a narrow bandgap of 1.9–2.3 eV . It has a molar mass of 325.82 g/mol, appears as a red powder, and has a density of 4.90 g/cm³ . It is insoluble in water .Applications De Recherche Scientifique
Thin Film Solar Cells : In2S3 is extensively used as a window or buffer layer in thin film solar cells. Its properties are improved through annealing and plasma treatment, enhancing solar cell performance (Rasool et al., 2020).
Photovoltaic Devices : The material is suitable for use as a window layer in various photovoltaic devices due to its high photosensitivity and electrical conductivity (Lugo-Loredo et al., 2014).
Optoelectronic Applications : Its direct band gap and photosensitivity make it ideal for optoelectronic applications, including high efficiency solar cells based on CuInS2-In2S3 heterostructures (Bartolomé et al., 2012).
Photoconversion : In2S3 is an efficient visible-light harvester used in photoconversion, showing potential in photocatalytic, photoelectrocatalytic, and photovoltaic systems for energy and environmental applications (Zhang et al., 2019).
Photodetectors : The material is promising for the fabrication of visible light photodetectors due to its wide energy band gap and n-type conductivity (Hemanth Kumar et al., 2019).
Optoelectronic Properties Modification : In2S3's properties can be tailored by incorporating graphene, enhancing its suitability for various optoelectronic devices, including photovoltaics and photocatalysts (John et al., 2020).
Buffer Layers in Solar Cells : In2S3 layers grown by ultrasonic spray pyrolysis are used in Cu(In,Ga)(S,Se)2 solar cells, contributing to improved solar cell efficiency (Buecheler et al., 2009).
Inorganic Photovoltaics : The material is implemented in organic photovoltaics as a buffer layer, showing potential in inverted hybrid device structures (Aslan et al., 2014).
Photocatalysis : In2S3 microspheres synthesized via hydrothermal processes show significant photocatalytic activity, demonstrating potential in environmental decontamination (Nayak et al., 2014).
Heterojunction Photocatalysts : Novel photocatalysts like In2S3/Bi2MoO6 heterostructures display enhanced photocatalytic performance, offering insights for efficient In2S3-based composite photocatalysts (Cui et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
12030-14-7 |
|---|---|
Formule moléculaire |
InS |
Poids moléculaire |
146.89 g/mol |
Nom IUPAC |
sulfanylideneindium |
InChI |
InChI=1S/In.S |
Clé InChI |
GKCNVZWZCYIBPR-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[In+3].[In+3] |
SMILES canonique |
S=[In] |
Autres numéros CAS |
12030-24-9 37231-03-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



